3-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydrophthalazine-1-carboxamide
Description
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Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C19H19N3O5/c1-22-19(24)13-8-6-5-7-12(13)16(21-22)18(23)20-11-9-14(25-2)17(27-4)15(10-11)26-3/h5-10H,1-4H3,(H,20,23) |
InChI Key |
BCZDWUHVNCICAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Biological Activity
3-Methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Molecular Formula: CHNO
Molecular Weight: 342.34 g/mol
IUPAC Name: this compound
Anticancer Activity
Numerous studies have indicated that derivatives of the phthalazine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by modulating key apoptotic markers such as P53, Bax, and caspases. In particular, studies on MDA-MB-231 breast cancer cells demonstrated a 38-fold increase in apoptosis compared to controls when treated with specific derivatives of phthalazine .
- In Vitro Studies: The compound has been tested against various human solid tumor cell lines including PC-3, HCT-15, and MDA-MB-231. The results indicated potent cytotoxic effects with IC values significantly lower than those of conventional chemotherapeutics like temozolomide .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro assays revealed significant inhibitory effects on common bacterial strains:
- Efficacy Against Bacteria: The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival, including PARP-1 and EGFR. This inhibition leads to reduced DNA repair capabilities in cancer cells .
- Induction of Apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like Bcl2, the compound promotes programmed cell death in malignant cells .
- Antioxidant Properties: Some studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress within cells and thereby protecting against cancer progression .
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the anticancer efficacy of various phthalazine derivatives including our compound against multiple cancer cell lines. Results indicated that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cells .
Study 2: Antimicrobial Assessment
Research conducted on the antimicrobial properties of phthalazine derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The study emphasized its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that 3-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydrophthalazine-1-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| HepG2 | 20 | 85 |
| NCI-H661 | 15 | 90 |
| MDA-MB-231 | 25 | 80 |
These results suggest that the compound could be a potential candidate for further development as an anticancer agent.
2. Anti-inflammatory Effects
Preliminary studies have demonstrated that this compound may possess anti-inflammatory properties. It has been evaluated in animal models where it significantly reduced markers of inflammation.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of the compound against several human cancer cell lines. The findings highlighted its potential as a therapeutic agent due to its ability to induce apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The compound was administered at various doses, leading to a significant reduction in pro-inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
